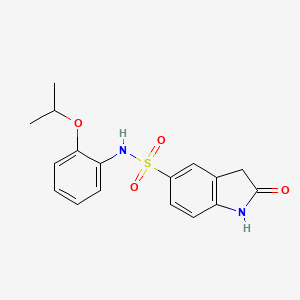
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound belongs to the class of indole sulfonamides and has been extensively studied for its mechanism of action and therapeutic applications.
Mécanisme D'action
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide targets several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor-associated kinase (TRK). By inhibiting these kinases, 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide disrupts signaling pathways that are critical for the survival and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth in preclinical models. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy. 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to administer and study in vitro and in vivo. It has a well-defined mechanism of action, which makes it a useful tool for understanding the signaling pathways involved in cancer cell survival and proliferation. However, 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has some limitations, including its specificity for certain kinases and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide. One area of interest is its potential for use in combination with other cancer treatments, such as immune checkpoint inhibitors and targeted therapies. Another area of research is the development of 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide analogs with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide in various types of cancer.
Méthodes De Synthèse
The synthesis of 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide involves the reaction of 2-amino-N-(2-propan-2-yloxyphenyl)acetamide with 5-chloro-1H-indole-2,3-dione in the presence of a base. The resulting product is then treated with sulfamic acid to obtain the final compound. The synthesis of 2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has been optimized to improve yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of various kinases that are involved in cell proliferation and survival, making it a promising candidate for the treatment of hematological malignancies and solid tumors.
Propriétés
IUPAC Name |
2-oxo-N-(2-propan-2-yloxyphenyl)-1,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11(2)23-16-6-4-3-5-15(16)19-24(21,22)13-7-8-14-12(9-13)10-17(20)18-14/h3-9,11,19H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASZGYBKWJVSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butanamide](/img/structure/B7629184.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)





![4,5-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-3-carboxamide](/img/structure/B7629232.png)




![2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7629277.png)
![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)